1-Methylpiperazin-2-one
Overview
Description
1-Methylpiperazin-2-one is an organic compound with the chemical formula C5H10N2O. It is a colorless to pale yellow liquid with a special pungent odor. This compound is soluble in water and many organic solvents and has moderate to high volatility . It is widely used in the chemical industry as an intermediate in organic synthesis for the production of other compounds, such as drugs, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperazin-2-one can be synthesized by reacting 1-methylpiperazine with carbon dioxide under alkaline conditions. The reaction is typically carried out at high temperatures, using a base such as sodium hydroxide as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperazine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Methylpiperazin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
N-Methylpiperazine: A common building block used in organic synthesis and the manufacture of various pharmaceutical drugs.
Piperazine: A widely used compound in the synthesis of drugs and other bioactive molecules.
Homopiperazine: Used in the synthesis of anti-tubercular agents and other pharmaceuticals.
Uniqueness of 1-Methylpiperazin-2-one: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of a wide range of compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIMSSFGUGTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402847 | |
Record name | 1-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-07-7 | |
Record name | 1-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-piperazinone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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